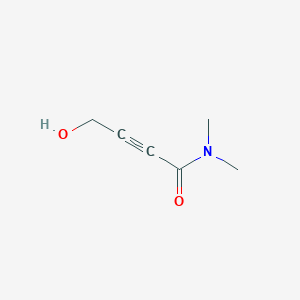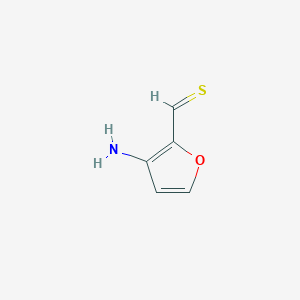
3-Aminofuran-2-carbothialdehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Aminofuran-2-carbothialdehyde is a chemical compound that is widely used in scientific research. It is a derivative of furan, a heterocyclic organic compound that contains a ring of four carbon atoms and one oxygen atom. 3-Aminofuran-2-carbothialdehyde is a versatile compound that has a wide range of applications in various fields of science, including chemistry, biology, and pharmacology.
Mécanisme D'action
The mechanism of action of 3-Aminofuran-2-carbothialdehyde is not fully understood. However, it is believed that the compound exerts its antitumor and antiviral activities by inhibiting the activity of enzymes involved in DNA replication and protein synthesis. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
3-Aminofuran-2-carbothialdehyde has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that the compound has antitumor and antiviral activities, as well as the ability to induce apoptosis in cancer cells. In addition, it has been shown to inhibit the activity of enzymes involved in DNA replication and protein synthesis. However, more research is needed to fully understand the biochemical and physiological effects of 3-Aminofuran-2-carbothialdehyde.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-Aminofuran-2-carbothialdehyde in lab experiments is its versatility. It can be used as a building block in the synthesis of various organic compounds, as well as a fluorescent probe for the detection of metal ions. In addition, it has antitumor and antiviral activities, making it a promising candidate for the development of new drugs. However, the compound also has some limitations. It is toxic and must be handled with care. In addition, its mechanism of action is not fully understood, and more research is needed to fully understand its potential as a therapeutic agent.
Orientations Futures
There are several future directions for research on 3-Aminofuran-2-carbothialdehyde. One direction is to further investigate its antitumor and antiviral activities, with the aim of developing new drugs for the treatment of cancer and viral infections. Another direction is to study its mechanism of action in more detail, with the aim of understanding how it exerts its biological effects. Finally, there is a need for more research on the toxicity of 3-Aminofuran-2-carbothialdehyde, with the aim of developing safer handling procedures for the compound.
Méthodes De Synthèse
The synthesis of 3-Aminofuran-2-carbothialdehyde can be achieved by several methods. One of the most commonly used methods is the reaction of furan-2-carbaldehyde with thiosemicarbazide in the presence of sodium acetate. The reaction yields 3-Aminofuran-2-carbothialdehyde as a yellow crystalline solid with a melting point of 130-132°C.
Applications De Recherche Scientifique
3-Aminofuran-2-carbothialdehyde has a wide range of applications in scientific research. It is used as a building block in the synthesis of various organic compounds, including heterocyclic compounds, peptides, and amino acids. It is also used as a fluorescent probe for the detection of metal ions, such as copper and iron. In addition, 3-Aminofuran-2-carbothialdehyde has been shown to have antitumor and antiviral activities, making it a promising candidate for the development of new drugs.
Propriétés
Numéro CAS |
183448-68-2 |
|---|---|
Formule moléculaire |
C5H5NOS |
Poids moléculaire |
127.17 g/mol |
Nom IUPAC |
3-aminofuran-2-carbothialdehyde |
InChI |
InChI=1S/C5H5NOS/c6-4-1-2-7-5(4)3-8/h1-3H,6H2 |
Clé InChI |
AHNBNOMTTSEFSI-UHFFFAOYSA-N |
SMILES |
C1=COC(=C1N)C=S |
SMILES canonique |
C1=COC(=C1N)C=S |
Synonymes |
2-Furancarbothioaldehyde,3-amino-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






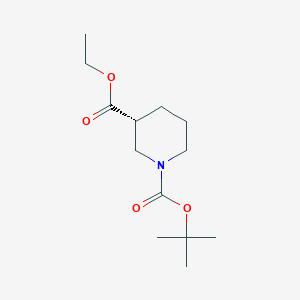
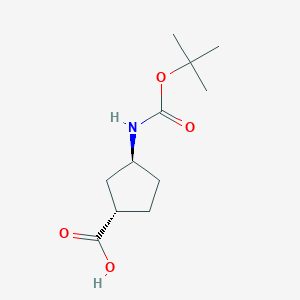
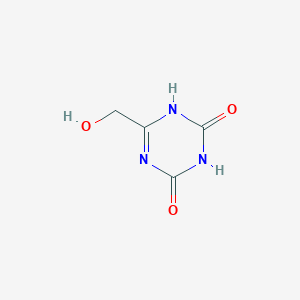
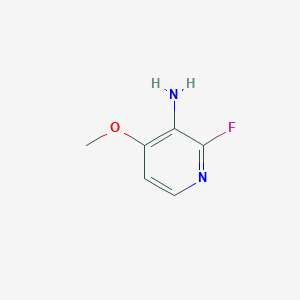
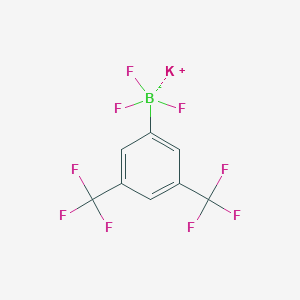
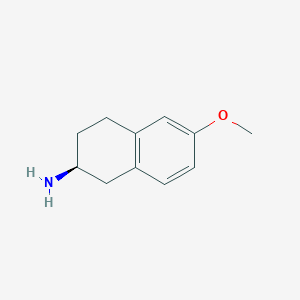
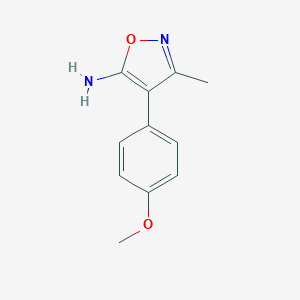
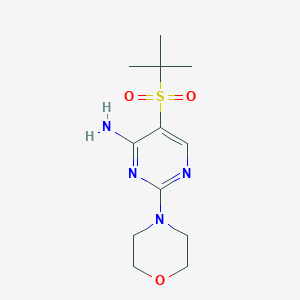
![2,3-Dihydrofuro[3,2-c]pyridine](/img/structure/B67943.png)

